molecular formula C20H12BrNO2 B2380297 6-(4-Bromo-phenyl)-dibenzo[c,e]azepine-5,7-dione CAS No. 159046-20-5

6-(4-Bromo-phenyl)-dibenzo[c,e]azepine-5,7-dione

Cat. No.: B2380297
CAS No.: 159046-20-5
M. Wt: 378.225
InChI Key: LQDODMQBDOSJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Bromophenyl)benzodbenzazepine-5,7-dione is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a bromophenyl group attached to a benzodbenzazepine-5,7-dione core. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)benzodbenzazepine-5,7-dione typically involves the reaction of 4-bromobenzaldehyde with appropriate precursors under controlled conditions. One common method involves the use of a cyclization reaction where the bromophenyl group is introduced through a substitution reaction. The reaction conditions often include the use of solvents like 1,4-dioxane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)benzodbenzazepine-5,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the bromophenyl group or other functional groups.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzazepine derivatives.

Scientific Research Applications

6-(4-Bromophenyl)benzodbenzazepine-5,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and protein complexes .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)benzodbenzazepine-5,7-dione
  • 6-(4-Methylphenyl)benzodbenzazepine-5,7-dione
  • 6-(4-Fluorophenyl)benzodbenzazepine-5,7-dione

Uniqueness

6-(4-Bromophenyl)benzodbenzazepine-5,7-dione is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-(4-bromophenyl)benzo[d][2]benzazepine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrNO2/c21-13-9-11-14(12-10-13)22-19(23)17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(22)24/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDODMQBDOSJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.